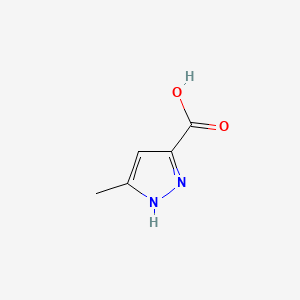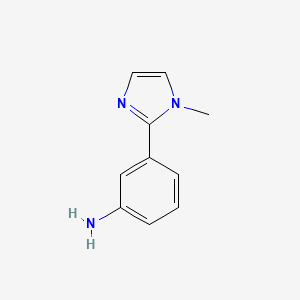![molecular formula C13H15NO B3022566 N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine CAS No. 479631-37-3](/img/structure/B3022566.png)
N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine
Descripción general
Descripción
N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine is a compound that can be associated with various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, related naphthylamine derivatives and their reactions are discussed, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of naphthylamine derivatives is a topic of interest due to their applications in chemical and biological processes. For instance, a method for synthesizing functionalized 1-naphthylamines, including N-methylated compounds, has been developed using Cu(I)-catalyzed benzannulation in water under Pd- and ligand-free conditions, yielding up to 95% isolated products . Additionally, N-alkyl-(naphth-1-yl)methylamines can be synthesized through reductive amination of 1-naphthaldehyde with high yields and minimal side products .
Molecular Structure Analysis
The molecular structure of naphthylamine derivatives can be complex and exhibit interesting photophysical properties. For example, the synthesized 1-naphthylamines possess electronic donor-acceptor structures, resulting in tunable and polarity-sensitive fluorescence emission with large Stokes shifts . The molecular structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a related Schiff base, is almost planar with a trans configuration of the C=N double bond, and its crystal packing is stabilized by hydrogen bonds and weak interactions .
Chemical Reactions Analysis
Naphthylamine derivatives undergo various chemical reactions. N-hydroxy-1-naphthylamine, for example, reacts with nucleic acids and proteins to form covalently bound derivatives, which are implicated in the initiation of carcinogenesis . N,N-Dimethyl-1-naphthylamine can undergo aromatic nucleophilic substitution with various amines to yield nitrogen-nitrogen exchanged products . The reactivity of "methanal" with 2-naphthylamines has also been studied, revealing that methanal behaves as a very electron-deficient oxo-compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthylamine derivatives are influenced by their molecular structure. The photophysical properties of 1-naphthylamines synthesized via Cu(I)-catalyzed reactions are notable for their fluorescence characteristics, which have been applied to image lipid droplets in cells . The specific phytotoxic properties of N-phenyl-2-naphthylamine at low concentrations suggest a mode of action involving cumulative damage over time in algae, particularly affecting photosynthesis .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8,14H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUUFWUNKMAFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


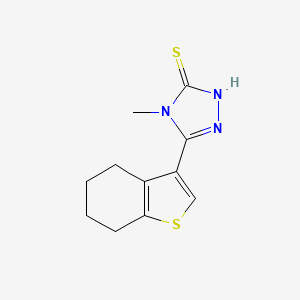


![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)
![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)
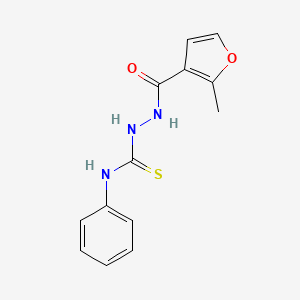


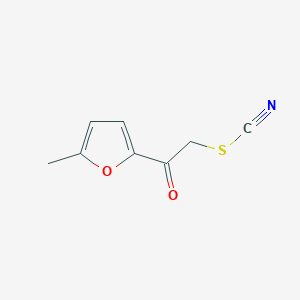
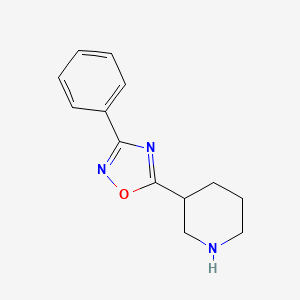
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)
